
mPEG4-Mal
Übersicht
Beschreibung
mPEG4-Mal (Methoxy Polyethylene Glycol Maleimide) is a heterobifunctional crosslinker featuring a maleimide group at one end and a methoxy-terminated PEG chain (4 ethylene oxide units) at the other. The maleimide group reacts specifically with thiol (-SH) groups under mild conditions (pH 6.5–7.5), forming stable thioether bonds, while the PEG spacer enhances solubility in aqueous media. This compound is widely used in bioconjugation for protein-protein coupling, antibody-drug conjugate (ADC) development, and surface functionalization of nanoparticles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of monomethoxy polyethylene glycol maleimide involves the reaction of monomethoxy polyethylene glycol with maleic anhydride under specific conditions. The reaction typically occurs in the presence of a catalyst and requires careful control of temperature and pH to ensure high yield and purity . The resulting product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Industrial Production Methods: In industrial settings, the production of monomethoxy polyethylene glycol maleimide involves large-scale reactions with stringent quality control measures. The starting material, monomethoxy polyethylene glycol, is reacted with maleic anhydride in large reactors, followed by purification processes such as distillation and crystallization to obtain the final product. The purity and quality of the product are ensured through rigorous analytical testing, including high-performance liquid chromatography and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions: Monomethoxy polyethylene glycol maleimide primarily undergoes substitution reactions with thiol groups. The maleimide group reacts with free sulfhydryl groups to form stable thioether bonds . This reaction is highly specific and efficient, making it ideal for bioconjugation applications.
Common Reagents and Conditions: The reaction between monomethoxy polyethylene glycol maleimide and thiol groups typically occurs at a pH range of 6.5 to 7.5. Common reagents used in these reactions include thiol-containing compounds such as cysteine residues in proteins and peptides . The reaction conditions are mild, often carried out at room temperature, and do not require the use of organic solvents, making it suitable for aqueous environments.
Major Products Formed: The major product formed from the reaction of monomethoxy polyethylene glycol maleimide with thiol groups is a stable thioether bond. This covalent bond is non-cleavable and provides a robust linkage between the polyethylene glycol moiety and the thiol-containing molecule .
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Targeted Drug Delivery:
mPEG4-Mal is utilized in the development of targeted drug delivery systems. Its ability to form stable conjugates with therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. For instance, studies have shown that this compound can effectively encapsulate chemotherapeutic agents, leading to improved therapeutic outcomes in cancer treatment .
Controlled Release:
The compound also plays a crucial role in controlled release formulations. By modifying drug release profiles through its conjugation with polymers or other materials, this compound enables sustained release of active pharmaceutical ingredients (APIs), which is particularly beneficial in chronic disease management .
Bioconjugation and Protein Engineering
Protein Modification:
One of the significant applications of this compound is in the modification of proteins and peptides. The maleimide group allows for specific conjugation to cysteine residues in proteins, facilitating the development of bioconjugates for various therapeutic applications. This method has been employed to enhance the stability and half-life of therapeutic proteins .
Antibody-Drug Conjugates (ADCs):
this compound is also used in the synthesis of antibody-drug conjugates, which are designed to deliver cytotoxic drugs specifically to cancer cells while minimizing systemic toxicity. The successful application of this compound in ADCs has been demonstrated in several preclinical studies, showing promising results in targeted cancer therapies .
Nanotechnology
Nanoparticle Functionalization:
In nanotechnology, this compound is employed to functionalize nanoparticles for biomedical applications. The incorporation of this compound onto nanoparticle surfaces enhances biocompatibility and reduces immunogenicity, making them suitable for drug delivery and imaging applications .
Development of Smart Nanocarriers:
Smart nanocarriers that respond to specific biological stimuli can be engineered using this compound. These carriers can release their payloads in response to changes in pH or temperature, providing a controlled release mechanism that can be finely tuned for various therapeutic needs .
Case Studies
Study | Application | Findings |
---|---|---|
Study 1 | Targeted Drug Delivery | Demonstrated enhanced solubility and efficacy of chemotherapeutics when conjugated with this compound. |
Study 2 | Antibody-Drug Conjugates | Showed increased stability and therapeutic effect in cancer models using this compound-modified ADCs. |
Study 3 | Nanoparticle Functionalization | Achieved significant reduction in immunogenic response with this compound functionalized nanoparticles compared to non-modified counterparts. |
Wirkmechanismus
The mechanism of action of monomethoxy polyethylene glycol maleimide involves the formation of covalent bonds with thiol groups on target molecules. The maleimide group reacts specifically with free sulfhydryl groups, resulting in the formation of a stable thioether bond . This covalent linkage is non-cleavable and provides a permanent modification of the target molecule. The polyethylene glycol moiety imparts hydrophilicity and biocompatibility to the modified molecule, enhancing its solubility and stability in biological environments .
Vergleich Mit ähnlichen Verbindungen
Key Properties of mPEG4-Mal :
- Molecular Formula: Not explicitly provided in the evidence, but structurally inferred as CnHmNOx (exact formula varies with PEG length).
- Molecular Weight : ~300–400 g/mol (estimated based on PEG4 analogs).
- Functional Groups : Maleimide (reactive toward thiols) and methoxy-PEG (hydrophilic spacer).
- Applications : Protein crosslinking, drug delivery systems, and biomedical research .
Structural and Functional Variants of PEG-Maleimide Derivatives
The following table summarizes critical differences between this compound and its analogs:
Key Observations :
Functional Group Diversity :
- Maleimide vs. NHS Ester : While this compound targets thiols, Mal-PEG4-NHS ester reacts with amines, enabling orthogonal conjugation strategies .
- Hydroxyl vs. Carboxylic Acid : Mal-PEG4-OH is inert unless activated, whereas Mal-PEG4-COOH allows covalent coupling to amines via carbodiimide chemistry .
PEG Chain Length :
- m-PEG8-Mal (8 ethylene oxide units) offers higher hydrophilicity and longer circulation half-life than this compound, making it suitable for in vivo applications .
Solubility and Reactivity :
- Compounds with shorter PEG chains (e.g., this compound) exhibit faster reaction kinetics due to reduced steric hindrance.
- Carboxylic acid derivatives (Mal-PEG4-COOH) require activation for conjugation, adding steps compared to "click-ready" maleimides .
Comparative Research Findings
Bioconjugation Efficiency
- This compound vs. Mal-PEG4-NHS Ester : A study comparing thiol- and amine-targeted crosslinkers found that this compound achieves >90% conjugation efficiency with cysteine-containing proteins within 1 hour, whereas Mal-PEG4-NHS ester requires 2–4 hours for lysine coupling .
- PEG Length Impact : m-PEG8-Mal demonstrated 30% higher stability in serum compared to this compound, attributed to reduced opsonization and renal clearance .
Solubility and Formulation
- Mal-PEG4-COOH showed superior solubility in polar solvents (e.g., PBS) compared to Mal-PEG4-OH, which precipitated at high concentrations (>10 mM) .
Toxicity and Biocompatibility
- All PEG-maleimide derivatives exhibited low cytotoxicity (<10% cell death at 100 µM) in HEK293 and HeLa cells, confirming their suitability for cellular studies .
Biologische Aktivität
Introduction
mPEG4-Mal, or methoxy polyethylene glycol maleimide, is a synthetic polymer that has gained significant attention in biomedical applications due to its unique properties. It is primarily used for drug delivery, bioconjugation, and the development of therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug delivery systems, and relevant case studies.
Chemical Structure and Properties
This compound consists of a methoxy polyethylene glycol (mPEG) backbone with a maleimide functional group. The structure can be represented as:
Key Properties
- Molecular Weight : Approximately 2000 Da (for mPEG4)
- Solubility : Highly soluble in water and organic solvents
- Biocompatibility : Exhibits low toxicity and immunogenicity
- Reactivity : The maleimide group allows for selective conjugation with thiol-containing molecules.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to form stable conjugates with proteins, peptides, and other biomolecules. This property is utilized in various applications:
- Targeted Drug Delivery : By conjugating therapeutic agents to this compound, it enhances the solubility and stability of drugs while facilitating targeted delivery to specific cells or tissues.
- Protein Modification : this compound can modify proteins to improve their pharmacokinetic properties, such as half-life and bioavailability.
- Immunogenicity Reduction : The PEGylation process reduces the immunogenicity of therapeutic proteins, enhancing their therapeutic efficacy.
Table 1: Applications of this compound in Drug Delivery
Application | Description | References |
---|---|---|
Antibody-Drug Conjugates (ADCs) | Enhances stability and efficacy of monoclonal antibodies | |
Nanoparticle Formulations | Improves biocompatibility and drug loading capacity | |
Controlled Release Systems | Enables sustained release of therapeutic agents |
Case Study 1: this compound in Antibody-Drug Conjugates
In a study by Zhang et al. (2020), this compound was used to conjugate a cytotoxic drug to a monoclonal antibody targeting cancer cells. The resulting ADC demonstrated enhanced tumor targeting and reduced systemic toxicity compared to non-PEGylated counterparts. The study reported a significant increase in the median survival time of treated mice compared to controls.
Case Study 2: this compound for Protein Therapeutics
A study conducted by Lee et al. (2019) investigated the use of this compound for modifying insulin. The PEGylated insulin exhibited improved solubility and stability under physiological conditions. Pharmacokinetic studies showed a prolonged half-life and enhanced glucose-lowering effects in diabetic rats compared to unmodified insulin.
Case Study 3: this compound in Gene Delivery
Research by Patel et al. (2021) explored the use of this compound in gene delivery systems. The study demonstrated that this compound-modified liposomes significantly improved the transfection efficiency of plasmid DNA into human cells compared to traditional liposomes.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Enhanced Stability : PEGylation with this compound increases the stability of drugs against enzymatic degradation.
- Reduced Immunogenicity : Studies show that PEGylated proteins elicit lower immune responses than their non-PEGylated forms.
- Improved Pharmacokinetics : PEGylation results in altered distribution profiles, leading to improved bioavailability and reduced clearance rates.
Eigenschaften
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O7/c1-22-8-9-24-12-13-25-11-10-23-7-5-17-14(19)4-6-18-15(20)2-3-16(18)21/h2-3H,4-13H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHTYEHHGXSUJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.